4-(2-Chlorophenyl)piperazine-1-carbonyl chloride
CAS No.: 143490-52-2
Cat. No.: VC16834815
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143490-52-2 |
|---|---|
| Molecular Formula | C11H12Cl2N2O |
| Molecular Weight | 259.13 g/mol |
| IUPAC Name | 4-(2-chlorophenyl)piperazine-1-carbonyl chloride |
| Standard InChI | InChI=1S/C11H12Cl2N2O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2 |
| Standard InChI Key | YUQQBQUIKFLHFK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-(2-Chlorophenyl)piperazine-1-carbonyl chloride belongs to the piperazine carbonyl chloride family, featuring a six-membered piperazine ring substituted at the 1-position with a carbonyl chloride group and at the 4-position with a 2-chlorophenyl moiety. The IUPAC name, 4-(2-chlorophenyl)piperazine-1-carbonyl chloride, reflects this arrangement . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 143490-52-2 |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O |
| Molecular Weight | 259.13 g/mol |
| SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)Cl |
| InChIKey | YUQQBQUIKFLHFK-UHFFFAOYSA-N |
The planar 2-chlorophenyl group introduces steric and electronic effects that influence reactivity, while the carbonyl chloride group (-COCl) enhances electrophilicity, facilitating nucleophilic acyl substitution reactions .
Physicochemical Properties
Synthesis and Reactivity
Reactivity Profile
The carbonyl chloride group confers high reactivity toward nucleophiles, enabling:
-
Amide Formation: Reaction with amines (e.g., RNH₂) yields substituted piperazine amides, a common motif in drug discovery.
-
Esterification: Alcohols (ROH) generate carboxylate esters, though these are less stable than amides.
-
Cross-Coupling: Participation in Ullmann or Buchwald-Hartwig reactions to construct biaryl systems.
The 2-chlorophenyl group may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation), but steric hindrance from the ortho-chloro substituent limits regioselectivity.
| Compound | Target Receptor | Activity |
|---|---|---|
| 2-[3-{4-(3-Chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one | Dopamine D₂/D₃ | Dual agonist/antagonist |
| MJN110 | FAAH enzyme | Inhibitor |
These analogs suggest potential applications in neurological disorders (e.g., schizophrenia, Parkinson’s disease) and pain management, contingent on derivative optimization .
Structure-Activity Relationships (SAR)
Key SAR insights for piperazine carbonyl chlorides include:
-
Chlorophenyl Position: Meta-substitution (3-chlorophenyl) enhances dopamine receptor affinity compared to para-substitution, but ortho-substitution (2-chlorophenyl) remains underexplored .
-
Carbonyl Chloride: Replacing -COCl with -CONHR groups improves metabolic stability but reduces electrophilic reactivity.
Future Research Directions
Derivative Synthesis
Prioritize the development of:
-
Amide Libraries: Screen for serotonin (5-HT₁A/5-HT₂A) or dopamine (D₂/D₃) receptor ligands.
-
Prodrug Forms: Mask the carbonyl chloride with hydrolyzable groups (e.g., acetates) to enhance bioavailability.
Mechanistic Studies
-
Kinetic Profiling: Quantify reaction rates with nucleophiles (e.g., amines, alcohols) to optimize synthetic utility.
-
In Silico Modeling: Predict metabolic pathways and toxicity using QSAR (Quantitative Structure-Activity Relationship) models.
Biological Evaluation
-
In Vitro Assays: Test derivatives for activity against neurodegenerative disease targets (e.g., β-amyloid aggregation, tau phosphorylation).
-
In Vivo Studies: Assess pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume